Tert-butyl [trans-3-aminocyclohexyl]carbamate hcl
Description
Tert-butyl [trans-3-aminocyclohexyl]carbamate HCl is a carbamate-protected amine derivative widely used in organic synthesis and pharmaceutical research. Its structure comprises a trans-3-aminocyclohexyl backbone protected by a tert-butoxycarbonyl (Boc) group, with a hydrochloride counterion enhancing solubility and stability. This compound is pivotal in asymmetric catalysis, medicinal chemistry, and as a building block for complex molecules, owing to its stereochemical rigidity and ease of deprotection under acidic conditions .
Properties
IUPAC Name |
tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H/t8-,9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEANKHCIRWNRG-VTLYIQCISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609399-78-1, 609788-04-7 | |
| Record name | Carbamic acid, N-[(1R,3R)-3-aminocyclohexyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1), rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609399-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rac-tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [trans-3-aminocyclohexyl]carbamate hydrochloride typically involves the protection of the amine group using a tert-butyl carbamate (Boc) group. The process begins with the reaction of trans-3-aminocyclohexanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of tert-butyl [trans-3-aminocyclohexyl]carbamate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl [trans-3-aminocyclohexyl]carbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group can be replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid, to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection Reactions: Strong acids like TFA or HCl are commonly used.
Major Products Formed:
Substitution Reactions: The major products are typically substituted carbamates.
Deprotection Reactions: The major product is the free amine, trans-3-aminocyclohexanol.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl [trans-3-aminocyclohexyl]carbamate hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity and selectivity towards specific targets.
Case Study : A study focusing on the synthesis of bivalent probes targeting opioid receptors utilized this compound as a key intermediate. The resulting compounds demonstrated promising binding affinities, suggesting potential therapeutic implications in pain management and addiction treatment .
Drug Development
The compound is involved in the design of drugs that modulate receptor activity, particularly in the context of G-protein coupled receptors (GPCRs). Its ability to form stable interactions with these receptors makes it a valuable tool in drug discovery.
Data Table: Applications in Drug Development
| Application Area | Target Receptor | Outcome |
|---|---|---|
| Opioid Receptor Modulation | Mu Opioid Receptor | Enhanced binding affinity |
| Chemokine Receptor Targeting | CXCR4 | Potential anti-cancer activity |
| CNS Disorders | Various GPCRs | Improved pharmacokinetic properties |
Analytical Chemistry
In analytical settings, tert-butyl [trans-3-aminocyclohexyl]carbamate hydrochloride serves as a standard reference material for various chromatographic techniques (e.g., HPLC, LC-MS). It is used to calibrate instruments and validate methods for the analysis of complex biological samples.
Case Study : In a recent publication, researchers employed this compound in high-performance liquid chromatography (HPLC) to quantify related substances in pharmaceutical formulations, demonstrating its utility in quality control processes .
Mechanism of Action
The mechanism of action of tert-butyl [trans-3-aminocyclohexyl]carbamate hydrochloride involves the release of the free amine upon deprotection of the Boc group. The free amine can then interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The specific pathways and targets depend on the context of its use in research or therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl [trans-3-aminocyclohexyl]carbamate HCl with structurally analogous carbamates, focusing on synthesis, physicochemical properties, and applications.
Structural Analogues with Cyclohexyl Backbones
- tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate (5): Synthesis: Synthesized from (1R,2R)-DACH using di-tert-butyl dicarbonate (88% yield), demonstrating higher efficiency compared to isobutyl or benzyl derivatives. Key Difference: The trans-3-aminocyclohexyl isomer has distinct stereochemical properties influencing catalytic activity in asymmetric reactions. Application: Preferred in catalysis due to high yield and stereochemical stability .
- Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate (7): Synthesis: Lower yield (66%) due to steric hindrance from the benzyl group. Key Difference: Benzyl protection requires harsher deprotection conditions (e.g., hydrogenolysis), limiting use in acid-sensitive systems. Application: Used in peptide synthesis where orthogonal protection is needed .
Cyclobutane and Spirocyclic Analogues
- tert-Butyl (trans-3-aminocyclobutyl)carbamate (CAS 56700-66-4): Structural Difference: Cyclobutane ring introduces higher ring strain, increasing reactivity but reducing conformational stability compared to cyclohexyl derivatives. Application: Explored in small-molecule drug design for enhanced metabolic stability .
tert-Butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate hemioxalate (CAS 1181816-12-5) :
Fluorinated and Aromatic Derivatives
tert-Butyl N-(3-fluorocyclohexyl)carbamate (CAS 1546332-14-2) :
- tert-Butyl (3-aminophenyl)(methyl)carbamate (CAS 528882-16-8): Structural Difference: Aromatic phenyl group introduces π-π stacking interactions, advantageous in receptor-ligand binding. Application: Utilized in kinase inhibitors and protease-activated receptor modulators .
Data Tables
Table 2: Physicochemical Properties
| Compound Name | Solubility (HCl form) | LogP | Stability |
|---|---|---|---|
| This compound | High in polar solvents | 1.2 | Acid-labile |
| tert-Butyl (3-aminocyclobutyl)carbamate | Moderate | 0.8 | Thermostable |
| tert-Butyl N-(3-fluorocyclohexyl)carbamate | High | 1.5 | Hydrolytically stable |
Biological Activity
Tert-butyl [trans-3-aminocyclohexyl]carbamate hydrochloride (CAS Number: 1609399-78-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of tert-butyl [trans-3-aminocyclohexyl]carbamate HCl is C₁₁H₂₃ClN₂O₂, with a molecular weight of approximately 250.76 g/mol. The compound features a carbamate functional group and a tert-butyl group attached to a trans-3-aminocyclohexyl structure. This configuration is significant as it may influence the compound's interactions with biological targets and its pharmacokinetic properties.
Biological Activity
Research indicates that this compound exhibits several biological activities relevant to pharmacology:
- Inhibition of Protein Kinases : Compounds structurally similar to tert-butyl [trans-3-aminocyclohexyl]carbamate have demonstrated the ability to inhibit various protein kinases, which play critical roles in cell signaling and regulation .
- Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways, although specific data on this compound are sparse.
- Potential Applications in Drug Development : Due to its structural characteristics, there is potential for this compound to be developed into therapeutics targeting various diseases, including cancer and infectious diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds. Here are some notable findings:
These studies highlight the potential for further exploration of this compound as a candidate for drug development.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of a compound is essential for evaluating its therapeutic potential. While specific data on the pharmacokinetics of this compound are not extensively documented, similar compounds have shown varying degrees of bioavailability and metabolic stability:
Q & A
Basic Synthesis and Protection Strategies
Q: What are the standard synthetic routes for introducing the tert-butyl carbamate (Boc) group onto trans-3-aminocyclohexylamine, and how do reaction conditions influence yield? A: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under controlled conditions. For example, in the synthesis of analogous compounds, Boc₂O is added dropwise to a solution of the amine in dichloromethane (DCM) at -78°C under nitrogen, followed by gradual warming to room temperature . Key factors include:
- Temperature control : Low temperatures (-78°C) minimize side reactions like overprotection.
- Solvent choice : Polar aprotic solvents (e.g., DCM, THF) enhance solubility and reaction efficiency.
- Stoichiometry : A 1:1 molar ratio of amine to Boc₂O is typical, though excess Boc₂O (1.2–1.5 eq) may improve yields in sterically hindered systems.
Example Data :
| Step | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Boc protection | Amine + Boc₂O | DCM, -78°C → RT | 65–85% |
Advanced: Regioselectivity Challenges in Multi-Step Syntheses
Q: How can regioselectivity issues arise during subsequent functionalization of Boc-protected trans-3-aminocyclohexylamine, and what strategies mitigate these? A: Regioselectivity challenges are common in reactions like nucleophilic substitution or cross-coupling. For instance, in palladium-catalyzed couplings (e.g., with pyrimidine derivatives), steric hindrance from the Boc group can direct reactivity to specific positions. Strategies include:
- Catalyst selection : Pd₂(dba)₃ with BINAP ligands enhances selectivity for less hindered sites .
- Temperature modulation : Higher temperatures (80–100°C) may favor thermodynamic control, while lower temperatures favor kinetic pathways.
- Additives : Bases like NaHCO₃ or LHMDS optimize pH and stabilize intermediates .
Stability and Handling Under Experimental Conditions
Q: What are the critical stability considerations for tert-butyl [trans-3-aminocyclohexyl]carbamate HCl during storage and reaction workflows? A: The compound is sensitive to:
- Acidic/basic conditions : Deprotection occurs under strong acids (e.g., HCl/MeOH) or bases (e.g., K₂CO₃) .
- Oxidation : Use antioxidants (e.g., BHT) in inert atmospheres (N₂/Ar) to prevent degradation .
- Storage : Store at -20°C in desiccated, amber glass vials to avoid moisture absorption and light-induced decomposition .
Advanced: Mechanistic Insights into Deprotection and Byproduct Analysis
Q: What mechanistic pathways govern Boc deprotection in acidic media, and how can byproducts be minimized during this step? A: Deprotection typically proceeds via protonation of the carbamate oxygen, followed by cleavage of the tert-butyl group. Key considerations:
- Acid strength : Saturated HCl in methanol (4 M) achieves complete deprotection within 3–6 hours at RT .
- Byproduct formation : Overexposure to acid may degrade the cyclohexylamine backbone. Use stoichiometric HCl and monitor via TLC or LC-MS.
Example Protocol :
| Step | Reagents | Time | Purity Post-Deprotection |
|---|---|---|---|
| Boc removal | HCl/MeOH | 3 h | >95% (LC-MS) |
Application in Medicinal Chemistry: Role as a Building Block
Q: How is this compound utilized in the synthesis of bioactive molecules, such as kinase inhibitors or antiviral agents? A: The compound serves as a key intermediate in drug discovery. For example:
- Kinase inhibitors : It is coupled with pyrimidine scaffolds via Buchwald-Hartwig amination to generate candidates targeting EGFR or CDK4/6 .
- Antiviral agents : The trans-cyclohexylamine moiety enhances pharmacokinetic properties like solubility and metabolic stability .
Advanced: Analytical Methods for Purity Assessment
Q: Which analytical techniques are most effective for characterizing this compound and resolving co-eluting impurities? A: Preferred methods include:
- HPLC-MS : Detects impurities at <0.1% levels using C18 columns with acetonitrile/water gradients .
- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., trans vs. cis isomers) via coupling constants and NOESY .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Contradictory Data Resolution: Optimizing Coupling Reactions
Q: How can researchers reconcile discrepancies in reported yields for Suzuki-Miyaura couplings involving Boc-protected amines? A: Yield variations often stem from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
